![molecular formula C10H16F2N2O B1429361 (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone CAS No. 1822453-73-5](/img/structure/B1429361.png)
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone
説明
Molecular Structure Analysis
The molecular formula of “(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone” is C11H18F2N2O . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis
While specific chemical reactions involving “(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone” are not available, pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .Physical And Chemical Properties Analysis
The molecular weight of “(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone” is 232.27 . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Dipeptidyl Peptidase IV Inhibitors
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone has been explored for its potential as a dipeptidyl peptidase IV inhibitor, showing promise in the treatment of type 2 diabetes. A study by Ammirati et al. (2009) highlighted a related compound as a potent and selective inhibitor with favorable oral bioavailability, suggesting its utility in diabetes management (Ammirati et al., 2009).
Organotin(IV) Complexes
Research by Singh et al. (2016) investigated organotin(IV) complexes derived from compounds similar to (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone. These complexes showed significant antibacterial activities, indicating potential applications in drug development (Singh, Singh, & Bhanuka, 2016).
Metabolism and Pharmacokinetics
The metabolism, excretion, and pharmacokinetics of a closely related compound were studied by Sharma et al. (2012). This research provides insights into how similar compounds, including (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone, could be metabolized and excreted in the body, crucial for drug development (Sharma et al., 2012).
Synthesis and Structural Analysis
Studies by Huang et al. (2021) focused on the synthesis and crystal structure of compounds similar to (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone. Their research provides valuable information on the structural characteristics and physicochemical properties of such compounds, which is essential for understanding their potential applications (Huang et al., 2021).
Antimicrobial Activity
The antimicrobial activity of derivatives of compounds similar to (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone has been explored, suggesting potential applications in treating bacterial and fungal infections. For instance, Mallesha et al. (2014) synthesized derivatives that exhibited significant antimicrobial activity (Mallesha & Mohana, 2014).
作用機序
Target of Action
The primary target of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. Inhibition of DPP-IV can help to improve glycemic control in patients with type 2 diabetes .
Mode of Action
(4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone interacts with DPP-IV by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release. As a result, blood glucose levels are better regulated .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels. Two key hormones in this system are Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP). By inhibiting DPP-IV, (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone prolongs the action of these hormones, leading to increased insulin secretion, decreased glucagon release, and ultimately, better regulation of blood glucose levels .
Pharmacokinetics
The pharmacokinetics of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone involve rapid absorption in all species, with maximal plasma concentrations of radioactivity achieved within 1 hour after the dose . The majority of the administered radioactivity was detected in the urine of dogs and humans and in the feces of rats . The compound is primarily metabolized through hydroxylation at the 5′ position of the pyrimidine ring, amide hydrolysis, and N-dealkylation at the piperazine nitrogen .
Result of Action
The inhibition of DPP-IV by (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone leads to increased levels of GLP-1 and GIP, resulting in increased insulin secretion and decreased glucagon release . This helps to regulate blood glucose levels, making the compound potentially beneficial for the treatment of type 2 diabetes .
Action Environment
The action of (4,4-Difluoropiperidin-1-yl)(pyrrolidin-2-yl)methanone can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature . Additionally, the compound’s metabolism and clearance can be influenced by individual variations in metabolic enzymes, such as CYP2D6 and CYP3A4 .
特性
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-pyrrolidin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N2O/c11-10(12)3-6-14(7-4-10)9(15)8-2-1-5-13-8/h8,13H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJGMXUDKNBXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-prolylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。